molecular formula C23H18ClN3O3 B2509783 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2034273-55-5

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Numéro de catalogue: B2509783
Numéro CAS: 2034273-55-5
Poids moléculaire: 419.87
Clé InChI: LMKJAXLBHLMRDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a structurally complex compound featuring a pyrrolidine core linked via an ether bond to a 3-chloropyridine moiety and a methanone bridge connecting to a 3-phenylbenzo[c]isoxazole group.

Propriétés

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c24-19-13-25-10-8-21(19)29-17-9-11-27(14-17)23(28)16-6-7-20-18(12-16)22(30-26-20)15-4-2-1-3-5-15/h1-8,10,12-13,17H,9,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKJAXLBHLMRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone typically involves multiple synthetic steps:

  • Synthesis of intermediates: : The process may start with the synthesis of key intermediates, such as 3-chloropyridine, pyrrolidine, and benzo[c]isoxazole derivatives.

  • Coupling reactions: : These intermediates are then coupled using appropriate reagents and conditions. For instance, the chloropyridine intermediate may be reacted with a pyrrolidine derivative under suitable conditions to form a pyrrolidinyl chloropyridine intermediate.

  • Final coupling and formation of the target compound: : The final step involves the coupling of the pyrrolidinyl chloropyridine intermediate with a benzo[c]isoxazole derivative to form the target compound. This step might require specific catalysts and optimized reaction conditions to achieve high yields.

Industrial Production Methods

The industrial production of this compound would require scalability and optimization of the synthetic routes. Key considerations include:

  • Raw material availability: : Ensuring a steady supply of the starting materials and intermediates.

  • Reaction efficiency: : Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

  • Purification: : Implementing efficient purification techniques like recrystallization, chromatography, or distillation to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone can undergo various chemical reactions, including:

  • Oxidation: : The compound may be oxidized under specific conditions to yield oxidized derivatives.

  • Reduction: : Reduction reactions can convert the compound into its reduced forms.

  • Substitution: : The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced with other nucleophiles.

  • Coupling reactions: : The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions include:

  • Oxidizing agents: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

  • Reducing agents: : Agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

  • Nucleophiles: : Various nucleophiles, such as amines, thiols, or alkoxides, for substitution reactions.

  • Catalysts: : Catalysts like palladium (Pd) or copper (Cu) compounds for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Applications De Recherche Scientifique

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

  • Biology: : Investigated for its biological activities, including potential antimicrobial, antiviral, or anticancer properties.

  • Medicine: : Explored as a lead compound in drug discovery and development, targeting specific molecular pathways.

Mécanisme D'action

The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone involves interactions with specific molecular targets and pathways. These may include:

  • Binding to receptors or enzymes: : The compound may bind to specific receptors or enzymes, altering their function.

  • Modulating signaling pathways: : It may influence cellular signaling pathways, leading to changes in cellular processes.

  • Inhibiting or activating proteins: : The compound could inhibit or activate proteins involved in disease-related pathways, contributing to its therapeutic potential.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be compared based on molecular topology, physicochemical properties, and synthetic strategies. Below is a detailed analysis:

Structural Analogues

(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone (): Key Differences:

  • Heterocyclic Systems : Replaces the benzo[c]isoxazole with a triazole-oxadiazole system, altering electronic properties and hydrogen-bonding capacity.
  • Substituents : Features a 4-chlorophenyl group instead of the 3-chloropyridinyl ether, reducing nitrogen-based polarity.
    • Molecular Weight : 407.80 g/mol (vs. ~420.45 g/mol for the target compound).
    • Functional Groups : Includes a carboxylate ester, which may enhance solubility compared to the target’s ether-linked pyridine .

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) (): Key Differences:

  • Core Structure : Uses a thiophene-carboxylate system instead of benzoisoxazole, introducing sulfur-based aromaticity.
  • Synthetic Route: Synthesized via cyclocondensation with malononitrile or ethyl cyanoacetate, contrasting with the target’s likely coupling of preformed heterocycles .

Physicochemical Properties

Property Target Compound Compound Compound (7b)
Molecular Weight ~420.45 g/mol 407.80 g/mol ~320 g/mol (estimated)
LogP (Estimated) ~3.5 (highly lipophilic) ~2.8 (moderate polarity) ~1.5 (polar due to -NH2)
Hydrogen Bond Acceptors 5 7 6
Key Functional Groups Ether, benzoisoxazole Triazole, oxadiazole Thiophene, carboxylate

Research Findings and Methodological Considerations

  • Similarity Assessment Methods: As noted in , Tanimoto coefficient-based comparisons or pharmacophore modeling are critical for virtual screening. The target compound’s benzoisoxazole moiety may cluster with kinase inhibitors, while ’s triazole-oxadiazole group aligns with antimicrobial agents .
  • Synthetic Challenges: and suggest that coupling preformed heterocycles (e.g., via Mitsunobu or Ullmann reactions) is a common strategy for such hybrids, though steric hindrance from the 3-phenylbenzoisoxazole could complicate synthesis .

Activité Biologique

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone , often referred to as a pyrrolidine derivative, exhibits significant potential for various biological activities. Its unique structural features, including a chlorinated pyridine and a benzoisoxazole moiety, suggest interactions with multiple biological targets, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN3O2C_{19}H_{18}ClN_{3}O_{2}, with a molecular weight of approximately 357.82 g/mol. The presence of functional groups such as the carbonyl and heterocyclic rings enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₃O₂
Molecular Weight357.82 g/mol
Structural FeaturesChloropyridine, Pyrrolidine, Benzoisoxazole

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions, potentially influencing pathways involved in cell proliferation and apoptosis.

  • Enzyme Inhibition : The carbonyl group can participate in nucleophilic addition reactions, allowing the compound to inhibit enzymes critical for various metabolic processes.
  • Receptor Binding : The chloropyridine and benzoisoxazole moieties may facilitate binding to specific receptors, altering signal transduction pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone. For instance, derivatives exhibiting similar structural features have shown promising results in inhibiting the proliferation of breast cancer cells (MCF7) with IC50 values indicating significant cytotoxicity.

Case Study : A related compound was synthesized and tested for antiproliferative activity against MCF7 cells using an MTT assay. The results indicated that certain derivatives caused cell cycle arrest at the G1 phase, suggesting potential as anticancer agents through apoptosis induction .

Antiviral Activity

Research is ongoing to explore the antiviral properties of this compound. Initial findings indicate potential interactions with viral proteins, which could elucidate mechanisms by which it may inhibit viral replication . Further studies involving binding assays and molecular docking simulations are recommended to characterize these interactions comprehensively.

Comparative Analysis with Similar Compounds

The unique combination of structural elements in (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone sets it apart from other compounds within its class. Below is a comparison table summarizing similar compounds:

Compound NameNotable Features
1-(3-Pyridinyloxy)-2-pyrrolidinoneLacks chlorine substitution; different biological activity
4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamideContains a benzamide structure; different reactivity profile
2-Amino-N-(pyridin-4-yloxy)-acetamideFeatures an amino group; potential for different interactions

Future Directions

Given the promising preliminary data regarding its biological activity, further investigations are warranted. Future research should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance efficacy and reduce toxicity.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of key intermediates. For example:

Intermediate Preparation : React 3-chloropyridin-4-ol with a base to form the pyrrolidinyl-oxypyridine intermediate.

Coupling Reactions : Condense the intermediate with a benzoisoxazole derivative under controlled conditions (e.g., reflux in xylene for 25–30 hours with catalysts like chloranil) .

Purification : Post-reaction, the mixture is treated with 5% NaOH, washed, dried (anhydrous Na₂SO₄), and recrystallized from methanol to isolate the product .
Optimization Tip : Monitor reaction progress via TLC or HPLC to minimize by-products .

Basic: Which analytical techniques are critical for characterizing the compound’s structural integrity?

Answer:
Key techniques include:

  • NMR Spectroscopy : Confirms regioselectivity of the pyrrolidinyl-oxypyridine linkage and benzoisoxazole substitution patterns .
  • HPLC : Assesses purity and identifies by-products, especially after recrystallization .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
    Best Practice : Combine multiple techniques (e.g., ¹H/¹³C NMR with HRMS) for unambiguous structural elucidation .

Advanced: How can researchers resolve contradictions in reaction yields when varying solvent systems?

Answer:
Contradictions often arise from solvent polarity, boiling points, or compatibility with intermediates. For example:

  • High-Boiling Solvents (e.g., xylene) : Facilitate prolonged reflux for slow reactions but may degrade heat-sensitive intermediates .
  • Polar Aprotic Solvents (e.g., DMF) : Accelerate coupling but risk side reactions with nucleophilic groups.
    Methodological Approach :

Conduct a solvent screening study with controlled temperature/pressure.

Use DOE (Design of Experiments) to correlate solvent properties (e.g., polarity, dielectric constant) with yield .

Validate optimal conditions via reproducibility trials .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate pharmacophoric elements?

Answer:
SAR Strategy :

Structural Analog Synthesis : Modify substituents (e.g., replace chloro with fluoro on pyridine, vary benzoisoxazole substituents) .

Biological Assays : Test analogs for target activity (e.g., kinase inhibition, antimicrobial potency) using in vitro models.

Computational Modeling : Perform docking studies to correlate substituent effects with binding affinity (e.g., using PyMol or AutoDock).
Data Integration : Cross-reference biological data with electronic (Hammett constants) and steric (Taft parameters) descriptors .

Advanced: What methodologies assess the environmental fate and degradation pathways of such heterocyclic compounds?

Answer:
Environmental Study Design :

Abiotic Degradation : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H₂O₂) to simulate natural conditions. Monitor degradation via LC-MS .

Biotic Degradation : Use microbial consortia from soil/water samples to assess biodegradation potential. Measure metabolite formation (e.g., dechlorinated products) .

Ecotoxicology : Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
Key Metrics : Half-life (t₁/₂), bioaccumulation factor (BCF), and EC₅₀ values for ecological risk assessment .

Advanced: How to address solubility challenges in bioactivity assays?

Answer:
Strategies :

Co-Solvent Systems : Use DMSO/water mixtures (e.g., 1% DMSO) to enhance solubility without denaturing proteins .

Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to improve aqueous solubility .

Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .
Validation : Measure solubility via nephelometry and confirm stability using UV-Vis spectroscopy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.